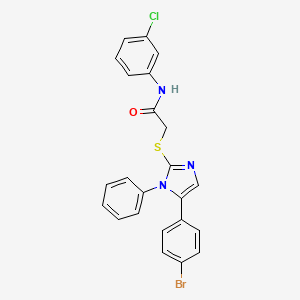![molecular formula C15H13N3O2S B2816070 N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-34-8](/img/structure/B2816070.png)
N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a related compound was synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Another synthesis involved refluxing a mixture in methanol containing a catalytic amount of concentrated hydrochloric acid .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-Ray Crystal Analysis . The signal due to proton of stereogenic centre C4 in 1H NMR is a singlet at δ =5.54 ppm .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, they can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined using techniques like 1H NMR . The pKa value, which describes the acidity of a particular molecule, is directly related to the structure of the given compound .Scientific Research Applications
Anticancer Activity
Thiazolopyrimidine molecules, including the compound , have been synthesized and screened for their anticancer activities against various human cancer cell lines . Specifically, compounds exhibited potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) .
Antibacterial Activity
Thiazolopyrimidine derivatives have demonstrated significant antibacterial activity against a variety of bacterial strains . This makes them promising candidates for the development of new antibacterial agents.
Anti-inflammatory Activity
Thiazolopyrimidine derivatives have also been studied for their anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.
Acetylcholinesterase Inhibitor
Thiazolopyrimidines have applications as acetylcholinesterase inhibitors . This could potentially be useful in the treatment of diseases like Alzheimer’s, where acetylcholinesterase plays a key role.
Calcium Antagonist
Thiazolopyrimidines have been found to act as calcium antagonists . This suggests potential applications in the treatment of cardiovascular diseases.
Antihypertensive Agent
Thiazolopyrimidines have shown potential as antihypertensive agents . This could be beneficial in managing high blood pressure conditions.
Antiproliferative Agent
Thiazolopyrimidines have demonstrated antiproliferative properties . This could be useful in controlling the growth of cancer cells.
Antitubercular Agent
Thiazolopyrimidines have shown potential as antitubercular agents . This suggests possible applications in the treatment of tuberculosis.
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth and inducing cytotoxic effects . The active methylene group (C2H2) in the compound is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .
Biochemical Pathways
Given the compound’s anticancer activity, it is likely that it affects pathways related to cell proliferation and survival . The downstream effects of these pathway alterations would include reduced cancer cell growth and increased cell death .
Result of Action
The compound exhibits potent cytotoxic activity against its target cancer cells . For instance, one study found that it had an IC50 value of 3.1±0.4 µM against A549 cells and 9.8±0.4 µM against HeLa cells . This suggests that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .
Safety and Hazards
Future Directions
Future research directions could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The exploration of the chemistry and biological properties of pyrimidine might pave the way to long-awaited discoveries in therapeutic medicine for future drug design .
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-3-4-11(7-10(9)2)17-13(19)12-8-16-15-18(14(12)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUOGCYENOXBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

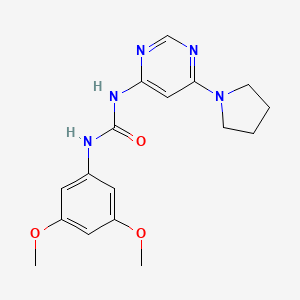
![8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2815991.png)
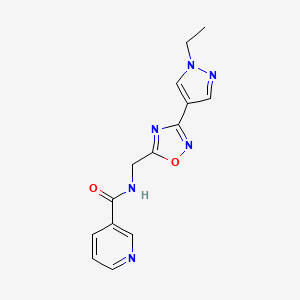
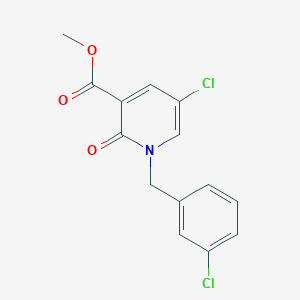
![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)
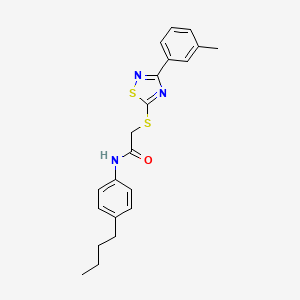
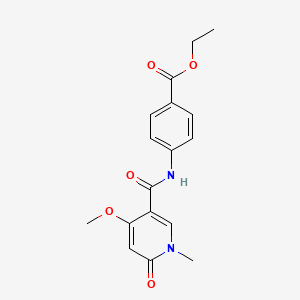
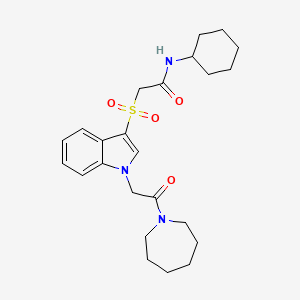
![2-[(2-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/no-structure.png)
![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)

![(2E)-[(4-chlorophenyl)hydrazono][(4-ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2816008.png)
![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)
